molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

Cat. No.: B4506382
M. Wt: 309.4 g/mol
InChI Key: KXOIKXUBHONXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide (CAS Number: 877292-79-0) is a synthetic small molecule belonging to the class of 1H-benzimidazole derivatives. This compound is supplied for research purposes and is strictly designated "For Research Use Only," not intended for diagnostic or therapeutic applications in humans or animals. Benzimidazole derivatives are privileged structures in medicinal chemistry due to their resemblance to purine nucleotides, allowing them to interact effectively with various biological targets . Compounds based on this core scaffold are extensively investigated for their broad pharmacological potential, particularly in the fields of oncology and infectious disease . Specific derivatives have demonstrated significant antiproliferative activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), by potentially interfering with essential cellular pathways . Concurrently, research highlights the potent antibacterial properties of analogous benzimidazole compounds against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) . The mechanism of action for these effects is an active area of study, with molecular docking analyses suggesting that similar molecules may exert their activity by inhibiting critical enzymes like dihydrofolate reductase (DHFR) , which is vital for bacterial and cancer cell proliferation . With a molecular formula of C 18 H 19 N 3 O 2 and a molecular weight of 309.36 g/mol, this compound represents a valuable chemical tool for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating the mechanisms of drug action against proliferative and microbial diseases.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIKXUBHONXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole ring is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core undergoes oxidation under controlled conditions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the benzimidazole ring, likely targeting electron-rich regions. This aligns with methodologies used for related benzimidazole derivatives .

  • Oxidation of the thiol group in analogous compounds (e.g., 1H-benzimidazole-2-thiol) produces sulfonic acids, as observed in the conversion to 1H-benzimidazol-2-yl-sulfonic acid using KMnO₄ in 50% NaOH .

Table 1: Oxidation Conditions and Outcomes

SubstrateOxidizing AgentConditionsProductYieldSource
Benzimidazole derivativeKMnO₄50% NaOH, 1 h, refluxSulfonic acid derivative~75%
Benzimidazole-thiolKMnO₄Acidic/neutral, refluxSulfonic acid82%

Reduction Reactions

The amide and benzimidazole groups participate in reduction processes:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide bond to a secondary amine, as demonstrated in structurally similar compounds.

  • Reduction of nitro groups (in related derivatives) to amines using catalytic hydrogenation (H₂/Pd-C) has been reported, though direct data for this compound is limited .

Nucleophilic Substitution Reactions

The propyl chain and benzimidazole nitrogen atoms are reactive sites:

  • Alkylation : Reaction with alkyl halides (e.g., chloroethane) substitutes the benzimidazole N-H group, forming N-alkylated derivatives. For example, ethyl-substituted analogs were synthesized in 89–95% yields under reflux conditions .

  • Acylation : The secondary amine reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated products. A study reported 85% yield for a phenoxyacetamide-benzamide hybrid .

Table 2: Substitution Reactions

Reaction TypeReagentConditionsProductYieldSource
AlkylationChloroethaneReflux, 2 hN-Ethyl benzimidazole derivative89%
AcylationBenzoyl chlorideReflux, 4 h, CHCl₃N-Benzoylated acetamide85%

Condensation Reactions

The compound participates in Schiff base formation and hydrazone synthesis:

  • Hydrazone formation : Reaction with aldehydes (e.g., nitrobenzaldehydes) yields hydrazone derivatives. For example, condensation with 3-nitrobenzaldehyde produced a hydrazone in 95% yield .

  • Schiff bases : Interaction with aromatic aldehydes under ethanol reflux forms stable imine bonds, as validated by FTIR (C=N stretch at ~1600 cm⁻¹) and NMR .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) cleaves the amide bond, yielding 2-phenoxyacetic acid and the benzimidazole-propylamine intermediate.

  • Basic hydrolysis (NaOH/EtOH) similarly degrades the amide but requires prolonged heating (6–8 h).

Photocatalytic Reactions

Emerging studies highlight photocatalytic modifications:

  • PANI-5@Au:CuO nanocomposites catalyze cross-coupling reactions, enabling functionalization of the benzimidazole ring under visible light .

Key Mechanistic Insights

  • The benzimidazole nitrogen’s lone pair drives nucleophilic reactivity, while the phenoxyacetamide group stabilizes intermediates via resonance .

  • Steric hindrance from the propyl chain moderates reaction rates in substitution and condensation processes .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

A. Adenosine Receptor Modulation
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide has been studied for its interactions with adenosine receptors, particularly the A3 subtype. It has shown promise as a selective antagonist, which could be beneficial in treating conditions like asthma and other inflammatory diseases where adenosine plays a role in pathophysiology .

B. Sodium Channel Modulation
Research indicates that derivatives of benzimidazole, including this compound, can act as modulators of sodium channels, specifically the Nav1.8 subtype. This modulation is significant for developing analgesics targeting pain pathways without affecting other sodium channels, potentially reducing side effects associated with traditional pain management therapies .

Therapeutic Applications

A. Pain Management
The ability of this compound to selectively inhibit Nav1.8 sodium channels suggests its potential application in pain management therapies. By selectively targeting these channels, it may provide effective analgesia while minimizing adverse effects seen with non-selective sodium channel blockers .

B. Cardiovascular Effects
Given its interaction with adenosine receptors, this compound may also have implications in cardiovascular health, particularly in managing conditions like hypertension through modulation of heart rate and vascular tone .

Research Findings and Case Studies

Study ReferenceFocus AreaKey Findings
Adenosine Receptor AntagonismDemonstrated selective inhibition at A3 receptor, suggesting use in asthma treatment.
Sodium Channel ModulationShowed higher activity at Nav1.8 compared to other sodium channels, indicating potential for targeted pain relief.
Cardiovascular ApplicationsExplored effects on heart rate modulation via adenosine receptor pathways, indicating possible therapeutic benefits in cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

    Benzimidazole-2-thiol: Exhibits strong antioxidant activity .

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is unique due to its specific structural features, which combine the benzimidazole moiety with a phenoxyacetamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a phenoxyacetamide structure. This configuration is significant for its biological interactions, particularly in inhibiting specific cellular pathways.

The compound exhibits several mechanisms of action, primarily through:

  • Quorum Sensing Inhibition : Research indicates that compounds with similar structures show potential as quorum sensing inhibitors (QSI). For instance, studies on related benzimidazole derivatives demonstrated varying degrees of QSI activity, suggesting that the structural features of this compound may also provide similar inhibitory effects against bacterial communication systems .
  • Sodium Channel Modulation : The benzimidazole derivatives have been identified as modulators of sodium channels, particularly Nav1.8. This channel plays a crucial role in pain signaling pathways, indicating that this compound could have analgesic properties .
  • Inhibition of T3SS in Pseudomonas aeruginosa : The phenoxyacetamide scaffold has been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical factor in its virulence. The compound's activity was comparable to established inhibitors, with an IC50 value indicating effective inhibition at low concentrations .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Quorum Sensing InhibitionPotential QSI activity observed at varying concentrations
Sodium Channel ModulationModulates Nav1.8 sodium channels, impacting pain pathways
T3SS InhibitionIC50 comparable to known T3SS inhibitors

Study 1: Quorum Sensing Inhibition

A study focused on the synthesis of N-acyl homoserine lactones analogs reported that certain benzimidazole derivatives exhibited low QSI activity but suggested structural modifications could enhance efficacy. This highlights the potential for this compound to be optimized for improved biological activity .

Study 2: Sodium Channel Interaction

Research on sodium channel modulators has shown that benzimidazole derivatives can selectively inhibit Nav1.8 channels over others, presenting a novel pathway for pain management therapies. This aligns with findings that suggest this compound may serve as a therapeutic agent for chronic pain conditions .

Study 3: Antiviral Activity

In vitro studies have indicated that similar phenoxyacetamides exhibit antiviral properties by interfering with viral entry mechanisms, suggesting that this compound could be explored further for antiviral applications .

Q & A

Q. What are the optimized synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide, and how can reaction purity be monitored?

The synthesis typically involves condensation of benzimidazole precursors with phenoxyacetic acid derivatives under reflux conditions. For example, similar benzimidazole-acetamide compounds are synthesized by reacting 2-(1H-benzimidazol-2-yl)ethyl intermediates with phenoxyacetyl chloride in dichloromethane, followed by neutralization with triethylamine . Purity is monitored via thin-layer chromatography (TLC) using silica plates and UV visualization, with solvent systems like ethyl acetate/hexane (1:1). Recrystallization from methanol or ethanol is standard for purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?

Critical techniques include:

  • ¹H/¹³C NMR : Look for peaks corresponding to the benzimidazole NH (~12.5 ppm), phenoxy aromatic protons (6.8–7.5 ppm), and acetamide carbonyl (C=O at ~168 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and benzimidazole N-H stretching (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the exact mass (e.g., m/z 351.4 for C₁₉H₁₈N₃O₂) .

Q. How can researchers address low yields during the final coupling step of benzimidazole and phenoxyacetamide moieties?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using coupling agents like EDCI/HOBt to activate the carboxylic acid.
  • Optimizing reaction time (4–6 hours under reflux) and stoichiometry (1.2:1 molar ratio of phenoxyacetyl chloride to benzimidazole precursor) .
  • Purifying intermediates via column chromatography before the final step .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or supramolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (part of the SHELX suite) is ideal for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, the benzimidazole NH often forms hydrogen bonds with adjacent carbonyl groups, stabilizing the crystal lattice. Data collection at low temperatures (100 K) improves resolution, and refinement protocols should include anisotropic displacement parameters for non-hydrogen atoms .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Molecular Docking (AutoDock/Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the benzimidazole core’s affinity for aromatic pockets .
  • ADMET Prediction (SwissADME) : Assess logP (target ~3.5 for optimal bioavailability) and cytochrome P450 interactions. The phenoxy group may enhance metabolic stability .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Discrepancies may arise from poor solubility or off-target effects. Mitigation strategies:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles .
  • Metabolite Profiling (LC-MS/MS) : Identify active metabolites contributing to in vivo efficacy. For example, oxidative demethylation of methoxy substituents could alter potency .

Q. What structural modifications could improve the compound’s anti-inflammatory or neuroprotective activity?

  • SAR Insights :
    • Adding electron-withdrawing groups (e.g., -NO₂) to the phenoxy ring enhances COX-2 inhibition .
    • Extending the propyl linker between benzimidazole and acetamide improves blood-brain barrier penetration for neuroprotection .
  • Synthetic Routes : Introduce sulfonamide or triazole moieties via click chemistry to modulate selectivity .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting crystallographic and computational structural models?

  • Compare experimental (SC-XRD) bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Validate hydrogen bonding using Hirshfeld surface analysis (CrystalExplorer) .

Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?

  • Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 1–100 μM dose ranges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.